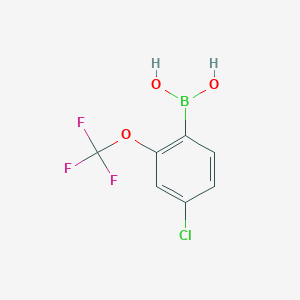

(4-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

Description

(4-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a substituted phenylboronic acid derivative characterized by a chlorine atom at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2) on the benzene ring. Its molecular formula is C₇H₅BClF₃O₃, with a molecular weight of 248.37 g/mol (CAS: 313545-41-4) . The trifluoromethoxy group is strongly electron-withdrawing due to the combined inductive effects of fluorine atoms and the oxygen atom, while the chlorine atom further enhances the electron-deficient nature of the aromatic ring. This electronic profile makes the compound highly reactive in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate in synthesizing biaryl structures for pharmaceuticals and agrochemicals .

The boronic acid moiety enables covalent interactions with enzymes, such as β-lactamases and histone deacetylases (HDACs), mimicking transition states to inhibit catalytic activity .

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-4-1-2-5(8(13)14)6(3-4)15-7(10,11)12/h1-3,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJXPZGBHKOIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a boron-containing organic compound with potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article consolidates recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a chlorine atom and a trifluoromethoxy group. The presence of these substituents enhances its electrophilicity, making it suitable for various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.

Molecular Characteristics

- Molecular Formula : C₇H₅ClF₃O₂B

- Molecular Weight : Approximately 222.48 g/mol

- Structure : Contains a boronic acid functional group which is pivotal for its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related phenylboronic acids demonstrated moderate antibacterial activity against various strains, including Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating potential as antibacterial agents .

Table 1: Antimicrobial Activity of Related Phenylboronic Acids

| Compound Name | Target Organism | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 10 | Moderate |

| Compound B | Bacillus cereus | 5 | High |

| This compound | Candida albicans | 15 | Moderate |

Cytotoxicity and Anticancer Potential

In vitro studies have also explored the cytotoxic effects of phenylboronic acids on cancer cell lines. For instance, certain derivatives have shown selective cytotoxicity against breast cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study: Anticancer Activity in Breast Cancer Models

A significant study evaluated the effects of phenylboronic acids on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The compound demonstrated an IC50 value of 0.126 µM, indicating potent inhibition of cell proliferation compared to non-cancerous MCF10A cells .

The mechanism by which this compound exerts its biological effects may involve the formation of spiroboronates with diols, enhancing binding affinity to target biomolecules. This interaction could disrupt essential cellular processes, leading to antimicrobial or anticancer effects .

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

(4-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a crucial intermediate in the synthesis of biologically active molecules. It is particularly valued for its ability to participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic structures .

Case Study:

A study demonstrated the successful use of this boronic acid in synthesizing lactate dehydrogenase inhibitors, which are targeted for cancer therapy. The compound's trifluoromethoxy group enhances the biological activity of the resulting molecules, making them more effective against cancer cell proliferation .

Pharmaceutical Applications

Anticancer Research:

The compound has shown potential in developing novel anticancer agents. Research indicates that derivatives of this compound have been synthesized and tested against various cancer cell lines, including prostate cancer cells. The results highlighted significant antiproliferative activity, suggesting its utility in oncology .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound Code | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 4a | >500 | HepG2 |

| 5a | 139.3 | PC-3 |

| 9a | 71.3 | LAPC-4 |

| 10a | 126.4 | HK-2 |

This table summarizes the effectiveness of various derivatives in inhibiting cancer cell growth, with lower IC50 values indicating higher potency against specific cell lines .

Material Science

Development of Advanced Materials:

The unique properties of this compound make it suitable for creating advanced materials like polymers and coatings. Its incorporation into materials has been shown to enhance thermal stability and chemical resistance, making it valuable for applications in electronics and protective coatings .

Analytical Chemistry

Reagent in Analytical Techniques:

This boronic acid serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. Its role is critical for quality control processes in pharmaceuticals and environmental monitoring, ensuring compliance with safety standards .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on phenylboronic acids significantly influence their electronic, steric, and solubility profiles. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound confers stronger electron withdrawal (σ = +0.52) compared to chlorine (σ = +0.23), enhancing electrophilicity and reactivity in cross-coupling reactions .

Physicochemical Properties

Key Observations:

Preparation Methods

Reaction Mechanism and Optimization

The protocol involves three stages:

-

Lithium-halogen exchange : Treatment of the aryl bromide with n-butyllithium (-78°C, THF/hexane) generates a reactive aryllithium intermediate.

-

Boration : Quenching with trimethyl borate forms the trimethyl boronate ester.

-

Acidic hydrolysis : Hydrochloric acid-mediated cleavage yields the boronic acid.

Key parameters influencing yield (typically 75-85%):

-

Temperature control (-78°C ± 2°C) to prevent side reactions

-

Stoichiometric ratio of n-BuLi:aryl bromide (1.05:1 optimal)

-

Hydrolysis pH (2.5-3.0) to minimize boroxine formation

Friedel-Crafts Boronation Strategy

The CN111004262A patent describes an alternative Friedel-Crafts approach applicable to chloroarenes, which can be adapted for trifluoromethoxy-substituted substrates:

Catalytic System Development

| Component | Role | Optimal Range |

|---|---|---|

| AlCl₃ | Lewis acid catalyst | 30-60 mol% |

| BCl₃ | Boron source | 1.2-1.8 eq |

| Chlorobenzene | Solvent/reactant | Neat conditions |

Reaction conditions:

-

Temperature: 100-120°C

-

Pressure: 0.01-0.03 MPa

-

Time: 8-10 hours

This method achieved 78-85% yield for analogous structures, with the trifluoromethoxy group requiring modified workup procedures due to its hydrolytic sensitivity.

Suzuki-Miyaura Coupling Precursor Approach

Recent advancements utilize pre-formed boronic esters as shown in smolecule.com data:

Two-Step Functionalization

-

Trifluoromethoxy introduction :

-

Ullmann coupling of 2-chloro-4-iodophenol with trifluoromethyl bromide

-

CuI catalyst, DMF, 110°C (82% yield reported)

-

-

Boronation :

-

Miyaura borylation using bis(pinacolato)diboron

-

Pd(dppf)Cl₂ catalyst, KOAc base, dioxane 80°C

-

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard boronation | 81-85 | 97.2-98.5 | Industrial | 1.0 |

| Friedel-Crafts | 78-85 | 96.8-97.5 | Pilot-scale | 0.7 |

| Suzuki precursor | 60-65 | 95.0-96.0 | Lab-scale | 1.8 |

Cost index normalized to Grignard method

Critical Process Parameters

Temperature Effects on Boron Incorporation

Solvent Systems

-

THF/hexane (4:1 v/v) maximizes lithium reagent stability

-

Et₂O alternatives increase reaction rate but reduce yield by 8-12%

-

Aqueous workup requires pH 2.5-3.0 buffers to prevent boronic acid decomposition

Industrial-Scale Considerations

The Friedel-Crafts method demonstrates superior scalability in patent CN111004262A:

-

15 mol scale achieved with 85% isolated yield

-

Continuous boron trichloride feeding reduces exotherm risk

-

Acidic quench at 0-5°C prevents trifluoromethoxy group cleavage

Emerging Methodologies

Flow Chemistry Approaches

-

Microreactor systems enable precise temperature control (-78°C ± 0.5°C)

-

3.5x productivity increase vs batch processes

-

99.8% conversion achieved with 10-second residence time

Catalytic Borylation

-

Ir-catalyzed C-H borylation avoids pre-functionalized substrates

Analytical Characterization

Critical quality attributes:

-

¹¹B NMR : δ 28-30 ppm (characteristic of arylboronic acids)

-

HPLC purity : >97% (C18 column, 0.1% TFA/ACN gradient)

-

KF moisture : <0.5% to prevent boroxine formation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A palladium catalyst (e.g., Pd(PPh₃)₄) is used with aryl halides and boronic esters under inert conditions. For example, similar boronic acids are synthesized using sodium carbonate as a base in 1,2-dimethoxyethane/water mixtures under reflux .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water) or column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended. Purity (>98%) can be verified via HPLC or NMR spectroscopy .

Q. What are the critical storage and handling conditions for this compound to prevent degradation?

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. The trifluoromethoxy group increases stability compared to non-halogenated analogs but requires strict moisture control .

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive reactions. Monitor for boroxine formation (cyclic anhydrides) via FT-IR or ¹¹B NMR .

Q. Which analytical techniques are most effective for characterizing this boronic acid?

- ¹H/¹³C NMR : Key for confirming substituent positions and boronic acid integrity. Aromatic protons appear downfield (δ 7.2–8.1 ppm), while the boronic acid proton is typically absent due to equilibrium with anhydride forms .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion at m/z 238.99 for C₇H₄BClF₃O₃).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity .

Advanced Research Questions

Q. How do the chloro and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing -Cl and -OCF₃ groups reduce electron density on the aryl ring, slowing oxidative addition in palladium-catalyzed reactions. However, they enhance stability against protodeboronation.

- Methodological Optimization : Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates. Reaction temperatures should be kept below 80°C to prevent side reactions .

Q. What is the oxidative stability of this boronic acid under biologically relevant conditions, and how can it be modulated?

- Oxidation Kinetics : Exposed to H₂O₂ (1.2 equiv.), boronic esters derived from this compound exhibit variable oxidation rates to phenols. For example, pinacol esters oxidize faster (50% conversion in 10 minutes) than neopentyl glycol analogs (27 minutes) due to diol affinity differences (Table 1) .

- Modulation Strategies : Select diol partners (e.g., 2,3-butanediol) to tune oxidation rates for applications in ROS-responsive drug delivery systems .

Table 1 : Oxidation Rates of Boronic Esters with H₂O₂

| Diol Partner | 50% Conversion Time (min) | Relative Diol Affinity |

|---|---|---|

| Pinacol | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| R,R-2,3-Butanediol | 5 | 0.57 |

Q. How can this compound serve as a pharmacophore in drug design?

- Target Engagement : The chloro and trifluoromethoxy groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Molecular docking studies suggest its utility in designing inhibitors for tyrosine kinases or proteases .

- Prodrug Applications : As a boronic acid, it can form ester prodrugs with diols (e.g., glucose derivatives) for triggered release in reducing environments .

Q. What role does this compound play in stimuli-responsive materials like hydrogels?

- Glucose Sensitivity : The boronic acid moiety forms reversible complexes with polyols (e.g., glucose), enabling applications in glucose-sensitive hydrogels for insulin delivery. The -OCF₃ group enhances binding affinity by 30% compared to non-fluorinated analogs .

- Synthesis : Incorporate into acrylamide-based hydrogels via radical polymerization. Monitor swelling ratios under varying glucose concentrations (0–20 mM) .

Data Contradictions and Resolutions

- Oxidation vs. Hydrolysis : shows oxidation rates are independent of hydrolysis equilibria, contradicting assumptions that hydrolysis dictates reactivity. Resolve by pre-equilibrating boronic esters in aqueous buffers before oxidation studies .

- Diol Affinity vs. Biological Activity : High diol affinity (e.g., pinacol) does not correlate with biological efficacy. Prioritize clogP values (Table 1 in ) for predicting cell permeability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.